molecular formula C10H7IO3 B2594614 5-Iodo-3-methyl-1-benzofuran-2-carboxylic acid CAS No. 284488-36-4

5-Iodo-3-methyl-1-benzofuran-2-carboxylic acid

Cat. No.: B2594614
CAS No.: 284488-36-4
M. Wt: 302.067
InChI Key: NANPESJGNZAUKM-UHFFFAOYSA-N
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Description

5-Iodo-3-methyl-1-benzofuran-2-carboxylic acid: is an organic compound with the molecular formula C10H7IO3 . It belongs to the benzofuran family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a benzofuran core substituted with an iodine atom at the 5-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-3-methyl-1-benzofuran-2-carboxylic acid typically involves the iodination of a benzofuran precursor. One common method includes the use of iodine and silver acetate in an organic solvent under controlled conditions . The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the 5-position of the benzofuran ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available benzofuran derivatives. The process includes iodination , methylation , and carboxylation steps, each optimized for high yield and purity. The use of palladium-catalyzed reactions and transamidation procedures are also common in industrial settings to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as or in acidic conditions.

    Reduction: Reagents like or .

    Substitution: Nucleophiles such as or in the presence of a base.

Major Products:

    Oxidation: Formation of 5-iodo-3-methyl-1-benzofuran-2-carboxaldehyde.

    Reduction: Formation of 5-iodo-3-methyl-1-benzofuran-2-methanol.

    Substitution: Formation of 5-amino-3-methyl-1-benzofuran-2-carboxylic acid.

Mechanism of Action

The mechanism of action of 5-iodo-3-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets in cells. The iodine atom enhances its ability to form covalent bonds with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes . The compound may also induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

  • 5-Bromo-3-methyl-1-benzofuran-2-carboxylic acid
  • 5-Chloro-3-methyl-1-benzofuran-2-carboxylic acid
  • 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid

Comparison: Compared to its halogenated analogs, 5-iodo-3-methyl-1-benzofuran-2-carboxylic acid exhibits higher reactivity due to the larger atomic radius and lower electronegativity of iodine. This makes it more effective in certain chemical reactions and biological interactions .

Properties

IUPAC Name

5-iodo-3-methyl-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IO3/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANPESJGNZAUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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